molecular formula C21H20N4O4S2 B13753178 Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- CAS No. 23311-75-3

Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-

Cat. No.: B13753178
CAS No.: 23311-75-3
M. Wt: 456.5 g/mol
InChI Key: ORKGLYPHVVPLHD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a diazo group, a sulfonamide group, and an ethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- involves multiple steps. One common method includes the preparation of the chloroacetamide derivative, followed by intramolecular cyclization rearrangement reaction when treated with ammonium . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods allow for the safe and efficient production of the compound by generating and consuming reactive intermediates in a single process, thus minimizing the handling of hazardous materials .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the diazo and sulfonamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives .

Scientific Research Applications

Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- is unique due to its specific structure, which allows it to interact with a variety of molecular targets and undergo diverse chemical reactions. Its diazo group and sulfonamide functionality provide versatility in both synthetic and biological applications .

Properties

CAS No.

23311-75-3

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

3-diazo-N-(2-ethylphenyl)-6-(4-methylphenyl)sulfonyliminocyclohexa-1,4-diene-1-sulfonamide

InChI

InChI=1S/C21H20N4O4S2/c1-3-16-6-4-5-7-19(16)24-31(28,29)21-14-17(23-22)10-13-20(21)25-30(26,27)18-11-8-15(2)9-12-18/h4-14,24H,3H2,1-2H3

InChI Key

ORKGLYPHVVPLHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=[N+]=[N-])C=CC2=NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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